molecular formula C10H12O2S2 B15246959 5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole

5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole

Cat. No.: B15246959
M. Wt: 228.3 g/mol
InChI Key: XJQNPWLVQWGCQA-UHFFFAOYSA-N
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Description

5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole is an organic compound that belongs to the class of benzo[d][1,3]dioxoles. These compounds are characterized by a benzene ring fused with a dioxole ring, which is a five-membered ring containing two oxygen atoms. The presence of the bis(methylthio)methyl group adds unique chemical properties to this compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole typically involves the reaction of benzo[d][1,3]dioxole with bis(methylthio)methylating agents. One common method is the reaction of benzo[d][1,3]dioxole with bis(methylthio)methane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Bis(methylthio)methyl)benzo[d][1,3]dioxole is unique due to the presence of the bis(methylthio)methyl group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C10H12O2S2

Molecular Weight

228.3 g/mol

IUPAC Name

5-[bis(methylsulfanyl)methyl]-1,3-benzodioxole

InChI

InChI=1S/C10H12O2S2/c1-13-10(14-2)7-3-4-8-9(5-7)12-6-11-8/h3-5,10H,6H2,1-2H3

InChI Key

XJQNPWLVQWGCQA-UHFFFAOYSA-N

Canonical SMILES

CSC(C1=CC2=C(C=C1)OCO2)SC

Origin of Product

United States

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